![molecular formula C12H14N2O2 B2893587 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione CAS No. 63384-01-0](/img/structure/B2893587.png)
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets. The compound’s structure includes a pyrrolidine ring substituted with a 3-methylphenylamino group, making it a valuable molecule for research and potential therapeutic applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the carbonic anhydrase isoenzymes. By inhibiting these enzymes, the compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many physiological processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of the carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance, which can have therapeutic effects in the treatment of diseases involving these enzymes .
Action Environment
The action, efficacy, and stability of 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 3-methylphenylamine with a suitable pyrrolidine-2,5-dione precursor. One common method includes the following steps:
Formation of the intermediate: Reacting 3-methylphenylamine with formaldehyde to form the intermediate 3-methylphenylaminomethyl.
Cyclization: The intermediate is then reacted with succinic anhydride under acidic conditions to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without the 3-methylphenylamino substitution.
N-Substituted Pyrrolidine-2,5-diones: Compounds with different substituents on the nitrogen atom.
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but with additional fused rings.
Uniqueness
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione is unique due to the presence of the 3-methylphenylamino group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s ability to interact with certain biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3-methylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)13-8-14-11(15)5-6-12(14)16/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONRZHRYKPPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
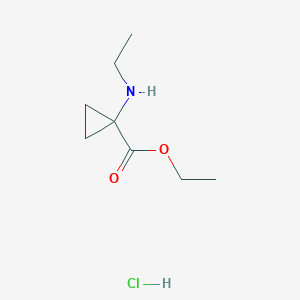
![N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2893505.png)

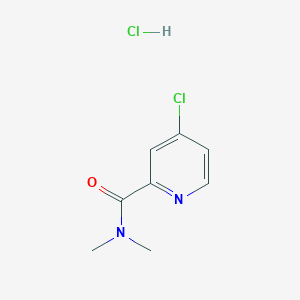
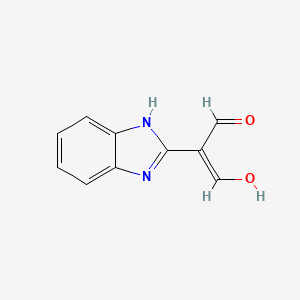
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)
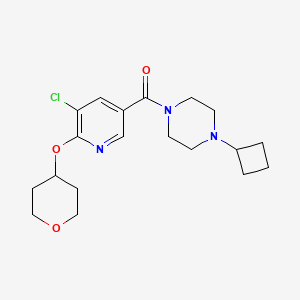
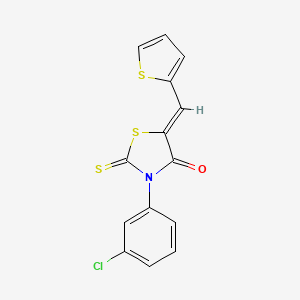
![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)
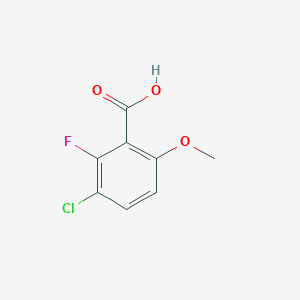

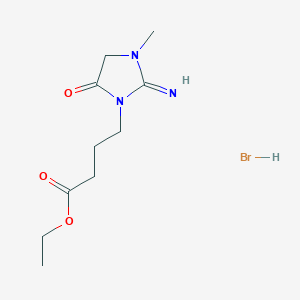
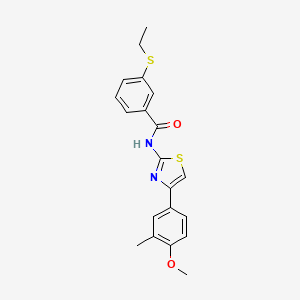
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2893526.png)
